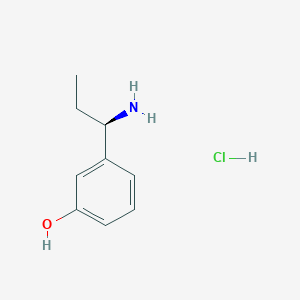
(R)-3-(1-Aminopropyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Aminopropyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a phenol group and an aminopropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminopropyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Amination: The phenol derivative undergoes an amination reaction to introduce the aminopropyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for ®-3-(1-Aminopropyl)phenol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Aplicaciones Científicas De Investigación
®-3-(1-Aminopropyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(1-Aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Aminopropyl)phenol hydrochloride
- 2-(1-Aminopropyl)phenol hydrochloride
Uniqueness
®-3-(1-Aminopropyl)phenol hydrochloride is unique due to its specific chiral configuration and the position of the aminopropyl group on the phenol ring. This configuration can result in distinct biological and chemical properties compared to its isomers.
Propiedades
Número CAS |
856562-94-2 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
3-[(1R)-1-aminopropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
CITVICROZQBGHJ-SBSPUUFOSA-N |
SMILES isomérico |
CC[C@H](C1=CC(=CC=C1)O)N.Cl |
SMILES canónico |
CCC(C1=CC(=CC=C1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
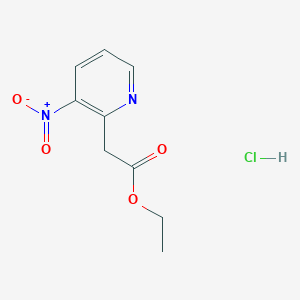
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
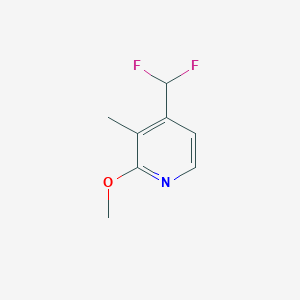
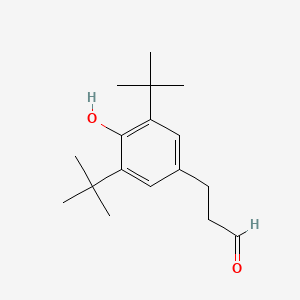
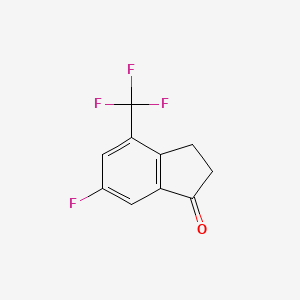

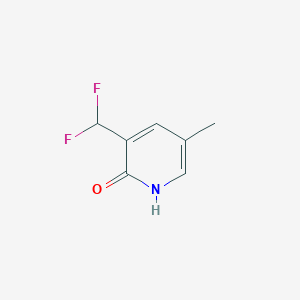




![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
